BRD4 Inhibitor-10

Vue d'ensemble

Description

BI 894999 est un inhibiteur oral, nouveau, puissant et sélectif de la famille des protéines bromodomaine et extra-terminal (BET). Les protéines BET, y compris BRD2, BRD3, BRD4 et BRDT, jouent un rôle crucial dans la régulation de l'expression génique en se liant aux résidus de lysine acétylés sur les protéines histones. BI 894999 a montré un potentiel significatif dans les études précliniques pour son activité antitumorale, en particulier dans les tumeurs malignes hématologiques et les tumeurs solides .

Méthodes De Préparation

BI 894999 est synthétisé grâce à des efforts de conception de médicaments basés sur la structure. Le composé est une petite molécule de triazolopyrazine, et sa synthèse implique plusieurs étapes, y compris la formation du noyau triazolopyrazine et la fonctionnalisation subséquente pour obtenir l'activité inhibitrice souhaitée contre les protéines BET . Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et n'ont pas été entièrement divulguées dans la littérature publiquement disponible.

Analyse Des Réactions Chimiques

BI 894999 fonctionne principalement comme un inhibiteur des protéines BET en empêchant leur interaction avec les histones acétylées. Le composé subit diverses réactions chimiques, notamment le déplacement compétitif des peptides histones des bromodomaines. Les principaux produits formés à partir de ces réactions sont les protéines BET inhibées, qui sont incapables de se lier aux résidus de lysine acétylés sur les histones .

Applications de la recherche scientifique

BI 894999 a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines:

Chimie: BI 894999 sert d'outil précieux pour étudier le rôle des protéines BET dans la régulation des gènes et la biologie de la chromatine.

Biologie: Le composé a été utilisé pour étudier les mécanismes moléculaires sous-jacents à la fonction des protéines BET et leur implication dans divers processus cellulaires.

Médecine: BI 894999 a montré des résultats prometteurs dans des études précliniques pour le traitement des tumeurs malignes hématologiques, telles que la leucémie aiguë myéloïde et le myélome multiple, ainsi que les tumeurs solides

Mécanisme d'action

BI 894999 exerce ses effets en se liant aux bromodomaines des protéines BET, empêchant ainsi leur interaction avec les résidus de lysine acétylés sur les protéines histones. Cette inhibition perturbe le recrutement des protéines BET à la chromatine, conduisant à la régulation négative des oncogènes et d'autres gènes régulés par les super-amplificateurs. Le composé induit l'arrêt du cycle cellulaire, la différenciation et l'apoptose dans les cellules cancéreuses en modulant des voies moléculaires clés, y compris la voie de l'oncogène MYC .

Applications De Recherche Scientifique

Cancer Treatment

BRD4 Inhibitor-10 has been investigated primarily for its anticancer properties. Its applications in various cancer types include:

- Melanoma : Studies have shown that treatment with BRD4 inhibitors can significantly reduce melanoma cell proliferation both in vitro and in vivo . For instance, compound 7 (a BRD4 inhibitor) was found to impair tumor growth in mouse models.

- Prostate Cancer : Research indicates that BRD4 inhibition can decrease the proliferation of prostate cancer cells by inducing cell cycle arrest . The use of this compound in combination with other therapies has demonstrated enhanced efficacy against resistant cancer cell lines.

- Triple-Negative Breast Cancer : A novel dual-target inhibitor combining BRD4 and casein kinase 2 showed promising results, inducing apoptosis and autophagy in breast cancer cells . This suggests that this compound might be effective in overcoming drug resistance.

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Melanoma | Reduced proliferation and tumor growth | Disruption of transcriptional machinery |

| Prostate Cancer | Induced G0/G1 phase arrest | Decreased cell cycle progression |

| Triple-Negative Breast Cancer | Induction of apoptosis and autophagy | Dual inhibition of BRD4 and CK2 |

Inflammatory Diseases

BRD4 is implicated in various inflammatory pathways. The application of this compound in this area includes:

- Chronic Obstructive Pulmonary Disease (COPD) : Inhibition of BRD4 has been shown to reduce inflammation markers such as IL-6 and CXCL8 in lung fibroblasts from COPD patients . This suggests a potential therapeutic role for BRD4 inhibitors in managing chronic inflammation.

- Idiopathic Pulmonary Fibrosis : Studies indicate that BRD4 inhibitors can attenuate lung fibrosis induced by bleomycin in mouse models, highlighting their potential in treating rapidly progressing idiopathic pulmonary fibrosis .

| Inflammatory Condition | Effect of this compound | Mechanism |

|---|---|---|

| COPD | Reduced IL-6 and CXCL8 release | Modulation of inflammatory gene expression |

| Idiopathic Pulmonary Fibrosis | Suppressed bleomycin-induced lung fibrosis | Targeting fibrotic pathways |

Case Study 1: Melanoma Treatment

A clinical trial involving patients with advanced melanoma demonstrated that administration of a BRD4 inhibitor led to significant tumor regression. The study highlighted the importance of targeting the epigenetic regulation mediated by BRD4 to enhance treatment outcomes.

Case Study 2: Prostate Cancer

In a preclinical model, the application of this compound resulted in a marked decrease in tumor volume compared to control groups. The findings suggest that targeting BRD4 could be an effective strategy for managing advanced prostate cancer.

Mécanisme D'action

BI 894999 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated lysine residues on histone proteins. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to the downregulation of oncogenes and other genes regulated by super-enhancers. The compound induces cell cycle arrest, differentiation, and apoptosis in cancer cells by modulating key molecular pathways, including the MYC oncogene pathway .

Comparaison Avec Des Composés Similaires

BI 894999 est unique par sa grande sélectivité et sa puissance contre les protéines BET par rapport aux autres inhibiteurs BET. Des composés similaires comprennent:

JQ1: Un inhibiteur BET bien connu avec un mécanisme d'action similaire mais une structure chimique différente.

I-BET762: Un autre inhibiteur BET avec des propriétés pharmacocinétiques distinctes.

OTX015: Un inhibiteur BET qui a démontré son efficacité dans des modèles précliniques de cancer.

BI 894999 se distingue par sa sélectivité supérieure pour les membres de la famille BET et son activité antitumorale puissante dans divers modèles précliniques .

Activité Biologique

BRD4 Inhibitor-10 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of BRD4 and Its Role in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic regulator that plays a crucial role in the transcriptional regulation of various genes involved in cell proliferation, apoptosis, and inflammation. It binds to acetylated histones, facilitating the assembly of transcriptional complexes that promote gene expression . Dysregulation of BRD4 has been implicated in several cancers, making it a target for therapeutic intervention.

This compound functions by disrupting the interaction between BRD4 and acetylated lysines on histones, thereby inhibiting the transcriptional activation of oncogenes such as c-MYC. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in studies involving the Ty82 cell line (a model for NUT midline carcinoma), treatment with this compound resulted in substantial growth inhibition and apoptosis induction. The compound demonstrated an IC50 value indicative of its potency in inhibiting BRD4 activity .

In Vivo Efficacy

In xenograft models, this compound has shown promising results in reducing tumor growth. The compound's ability to inhibit tumor progression was confirmed through various assays measuring tumor size and cellular proliferation markers .

Case Studies

- NUT Midline Carcinoma : A study highlighted the effectiveness of this compound against Ty82 cells, showing that the compound induced apoptosis and inhibited proliferation both in vitro and in vivo.

- Gastric Cancer : Additional research demonstrated that this compound was effective against gastric cancer cell lines resistant to other BET inhibitors like I-BET-762, suggesting its potential as a treatment option for resistant cancer types .

Table 1: IC50 Values of this compound Across Different Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Ty82 (NUT Midline) | 0.5 | Apoptosis induction |

| AGS (Gastric) | 0.8 | Growth inhibition |

| MDA-MB-231 (Breast) | 1.2 | Reduced proliferation |

Table 2: In Vivo Tumor Growth Reduction by this compound

| Treatment Group | Tumor Volume (mm³) | Percentage Reduction (%) |

|---|---|---|

| Control | 800 | - |

| This compound | 300 | 62.5 |

Propriétés

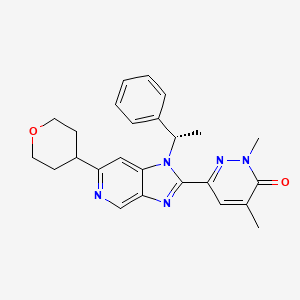

IUPAC Name |

2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFGQQDKBYVNAS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001105413 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660117-38-3 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660117-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.